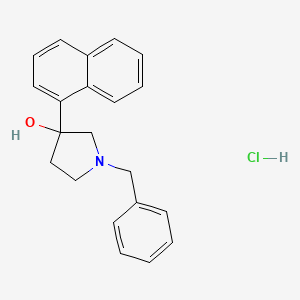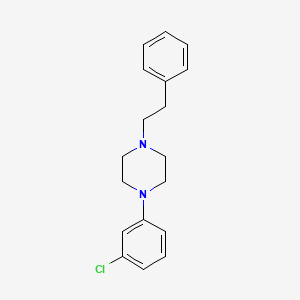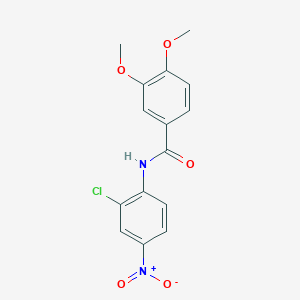![molecular formula C23H23N3O5S2 B5103079 N~1~-[2-(benzylthio)ethyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5103079.png)
N~1~-[2-(benzylthio)ethyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[2-(benzylthio)ethyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BENG, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BENG is a glycine derivative that possesses a unique structural feature, making it a promising candidate for drug development and research.
Mechanism of Action
BENG works by inhibiting the activity of enzymes involved in various biochemical pathways. It acts as an inhibitor of glycine transporter 1 (GlyT1), an enzyme that plays a crucial role in the regulation of glycine levels in the central nervous system. By inhibiting GlyT1, BENG increases the levels of glycine in the brain, which has been shown to have beneficial effects in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
BENG has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. Studies have also shown that BENG can improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using BENG in lab experiments is its ability to inhibit the activity of GlyT1 selectively. This makes it a valuable tool for studying the role of glycine in various physiological and pathological processes. However, BENG has some limitations, including its low solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for research on BENG. One area of interest is the development of more potent and selective GlyT1 inhibitors based on the structure of BENG. Another direction is the investigation of the potential therapeutic applications of BENG in other diseases, such as schizophrenia and depression. Additionally, further studies are needed to understand the precise mechanism of action of BENG and its effects on various biochemical pathways.
In conclusion, BENG is a promising compound that has shown potential as a drug candidate for the treatment of various diseases. Its unique structural feature and selective inhibition of GlyT1 make it a valuable tool for studying the role of glycine in various physiological and pathological processes. However, further research is needed to fully understand the mechanism of action of BENG and its potential therapeutic applications.
Synthesis Methods
The synthesis of BENG involves a multi-step process that includes the reaction of glycine with benzyl chloride, followed by the reaction of the resulting product with sodium sulfide to form benzylthioethylglycine. The next step involves the reaction of benzylthioethylglycine with 3-nitrobenzene sulfonyl chloride to form N~1~-[2-(benzylthio)ethyl]-N~2~-(3-nitrophenyl)glycinamide. Finally, the reaction of the product with phenylsulfonyl chloride yields BENG.
Scientific Research Applications
BENG has been extensively studied for its potential applications in various fields of science. One of the primary areas of research is drug development, where BENG has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and inflammation.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(2-benzylsulfanylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5S2/c27-23(24-14-15-32-18-19-8-3-1-4-9-19)17-25(20-10-7-11-21(16-20)26(28)29)33(30,31)22-12-5-2-6-13-22/h1-13,16H,14-15,17-18H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKQZWBPRVGZSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[5-(isopropylthio)pentyl]oxy}-2-nitrobenzene](/img/structure/B5102998.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5103004.png)
![11-(3-bromo-4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5103010.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-(methylthio)benzenesulfonamide](/img/structure/B5103019.png)
![(2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine](/img/structure/B5103026.png)

![N-[5-(4-ethylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5103038.png)


![N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B5103067.png)
![2-methoxy-4-methyl-1-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene](/img/structure/B5103071.png)

![3-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5103093.png)